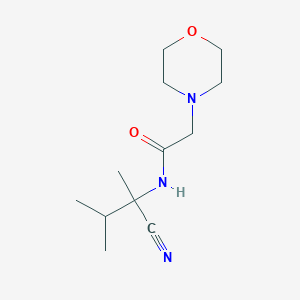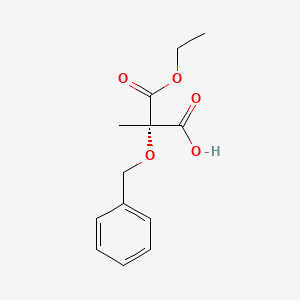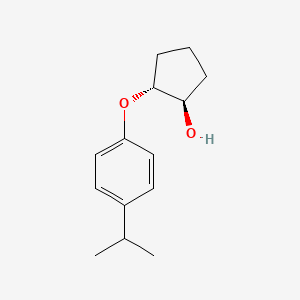
(R)-5-(1-Aminoethyl)-2-bromophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-(1-Aminoethyl)-2-bromophenol is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an aminoethyl group and a bromine atom attached to a phenol ring, making it a versatile molecule for chemical synthesis and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(1-Aminoethyl)-2-bromophenol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired enantiomer is obtained. One common method involves the use of a biocatalyst such as omega-transaminase, which provides high selectivity and chiral purity . The reaction conditions often include a vacuum system maintained at -0.03 to -0.06 Mpa and a temperature range of 25-35°C . Post-treatment processes such as acid-alkali extraction, concentration, and crystallization are employed to purify the product .
Industrial Production Methods
Industrial production of ®-5-(1-Aminoethyl)-2-bromophenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
®-5-(1-Aminoethyl)-2-bromophenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aminoethyl group into a corresponding imine or nitrile.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenol derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, phenol derivatives, and various substituted phenols. These products can serve as intermediates for further chemical synthesis or as final products for specific applications.
Aplicaciones Científicas De Investigación
®-5-(1-Aminoethyl)-2-bromophenol has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of ®-5-(1-Aminoethyl)-2-bromophenol involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function . Additionally, the bromine atom can participate in halogen bonding, further stabilizing the compound-protein complex . These interactions can modulate various biological processes, making the compound a valuable tool for studying molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- ®-2-(1-Aminoethyl)-4-fluoroaniline
- ®-1-Aminoethylphosphonic acid
- ®-1-Aminoethyl-7,8-dihydronaphthalene
Uniqueness
®-5-(1-Aminoethyl)-2-bromophenol is unique due to the presence of both an aminoethyl group and a bromine atom on the phenol ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other similar compounds. The chiral nature of the compound also adds to its uniqueness, making it a valuable molecule for enantioselective synthesis and chiral analysis .
Propiedades
Fórmula molecular |
C8H10BrNO |
|---|---|
Peso molecular |
216.07 g/mol |
Nombre IUPAC |
5-[(1R)-1-aminoethyl]-2-bromophenol |
InChI |
InChI=1S/C8H10BrNO/c1-5(10)6-2-3-7(9)8(11)4-6/h2-5,11H,10H2,1H3/t5-/m1/s1 |
Clave InChI |
QGPZGYDKUXDREC-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C1=CC(=C(C=C1)Br)O)N |
SMILES canónico |
CC(C1=CC(=C(C=C1)Br)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Benzyl-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356169.png)
![N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13356189.png)


![N-{2-[(3,4-dichlorobenzyl)oxy]benzyl}-2-butanamine](/img/structure/B13356204.png)

![N-(4-acetylphenyl)-2-{[2-methyl-1-(3-methylbutyl)-4-oxo-1,4-dihydropyridin-3-yl]oxy}acetamide](/img/structure/B13356214.png)


![N-{3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl}-3-methylbenzamide](/img/structure/B13356226.png)

![Tert-butyl 4-[(2,6-dichlorophenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B13356234.png)

![1-{[3-(Trifluoromethyl)phenyl]carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13356247.png)
